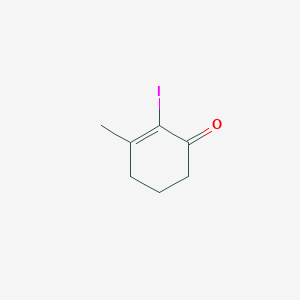

2-Cyclohexen-1-one, 2-iodo-3-methyl-

Beschreibung

Contextualization of Halogenated α,β-Unsaturated Ketones in Synthetic Chemistry

Halogenated α,β-unsaturated ketones, often referred to as haloenones, are a pivotal class of intermediates in synthetic organic chemistry. Their heightened reactivity compared to simple ketones stems from the conjugated system of the double bond and the carbonyl group. acs.org The introduction of a halogen atom at the α- or β-position further modulates this reactivity, creating a highly versatile synthetic tool.

Specifically, α-halogenation of an enone introduces an electrophilic carbon center, making it susceptible to nucleophilic attack. alfa-chemical.com This process is typically achieved through the reaction of an enol or enolate intermediate with an electrophilic halogen source, such as elemental iodine. organic-chemistry.org The resulting α-halo ketone can then participate in a variety of transformations. For instance, α-iodo ketones can be converted into α,β-unsaturated ketones through an elimination reaction. researchgate.net

The presence of the halogen also opens pathways for carbon-carbon bond formation. α-Halo ketones are valuable precursors for a range of reactions, including nucleophilic substitution (SN2) and palladium-catalyzed cross-coupling reactions, which have become a cornerstone of modern synthesis. researchgate.netacs.org The dual reactivity of the haloenone system—the electrophilic α-carbon and the Michael acceptor β-carbon—allows for sequential and controlled functionalization to build molecular complexity. α-Iodo-α,β-unsaturated ketones, in particular, can act as vicinal dielectrophiles, reacting with various dinucleophiles to form new carbocyclic and heterocyclic rings. acs.org

| Reaction Type | Description | Synthetic Utility |

|---|---|---|

| Nucleophilic Substitution (SN2) | The halogen at the α-position is displaced by a nucleophile. | Introduction of various functional groups (e.g., azides, cyanides, alkoxides). alfa-chemical.com |

| Palladium-Catalyzed Cross-Coupling | Formation of a new C-C bond by coupling the haloenone with organometallic reagents (e.g., Suzuki, Stille, Heck reactions). researchgate.netorganic-chemistry.org | Synthesis of highly substituted and conjugated systems, including aryl and vinyl enones. researchgate.net |

| Annulation Reactions | The haloenone acts as a dielectrophile, reacting with dinucleophiles to form new rings. acs.org | Construction of complex cyclic and heterocyclic frameworks. |

| Iodine-Metal Exchange | Replacement of the iodine atom with a metal (e.g., copper), creating a new organometallic reagent that can react with electrophiles. acs.org | Stereoselective functionalization of the enone scaffold with retention of configuration. acs.org |

Academic Significance of the 2-Cyclohexen-1-one (B156087) Core Structure

The 2-cyclohexen-1-one ring system is a fundamental structural motif found in a vast array of natural products and pharmaceutically active molecules. mdpi.comnih.gov Its prevalence underscores its importance as a "chiral building block" and a versatile starting point for the synthesis of complex targets. google.com The rigid, six-membered ring provides a reliable scaffold upon which stereochemistry and functionality can be precisely installed.

Substituted cyclohexenones are key intermediates in the synthesis of diverse compounds, from anticancer agents like Taxol, which features a complex 6/8/6 ring system, to various terpenoids and steroids. nih.govsigmaaldrich.com The synthetic utility of the cyclohexenone core lies in the multiple reactive sites it offers: the carbonyl group, the α-carbon, the β-carbon of the enone system, and the allylic positions. This allows for a wide range of transformations, including:

1,4-Conjugate (Michael) Addition: Addition of nucleophiles to the β-carbon.

1,2-Addition: Addition of nucleophiles to the carbonyl carbon.

Enolate Chemistry: Functionalization at the α'-position.

Cycloadditions: Participation of the double bond in reactions like the Diels-Alder reaction.

The ability to prepare optically active, highly substituted cyclohexenones is a significant area of research, with methods ranging from enzymatic transformations to asymmetric catalysis. mdpi.comnih.gov This focus highlights the demand for these structures in creating molecules with specific biological activities. Furthermore, the 3-methyl-2-cyclohexenone variant is itself a known natural product, identified as an insect sex pheromone, and is used as a starting material in the synthesis of other natural products like diterpenoids. sigmaaldrich.comsigmaaldrich.com

Overview of Current Research Trajectories Involving 2-Cyclohexen-1-one, 2-iodo-3-methyl-

While specific, published research focusing exclusively on 2-Cyclohexen-1-one, 2-iodo-3-methyl- is not extensively documented, its structure suggests clear and compelling trajectories for its application in modern synthetic chemistry. The molecule is a highly functionalized intermediate, poised for a variety of selective transformations.

The key structural features—an α-iodo-α,β-unsaturated ketone—make it an excellent substrate for palladium-catalyzed cross-coupling reactions. researchgate.net The carbon-iodine bond is particularly reactive in such transformations, allowing for the efficient formation of new carbon-carbon bonds under mild conditions. This would enable the introduction of aryl, vinyl, or alkyl groups at the 2-position of the cyclohexenone ring, rapidly generating molecular complexity. For example, a Suzuki coupling could be employed to synthesize 2-aryl-3-methyl-2-cyclohexen-1-ones, which are valuable precursors for more complex fused-ring systems.

Another significant research avenue involves the use of the iodo-enone as a versatile electrophile. As established, these moieties can act as vicinal dielectrophiles, reacting with two nucleophilic sites on another molecule to form new rings. acs.org The 2-iodo-3-methyl-cyclohexenone scaffold could thus be employed in annulation strategies to build bicyclic or spirocyclic systems, which are common cores in natural products.

Furthermore, the iodine atom can be stereoselectively replaced via an iodine-copper exchange reaction. acs.org This would generate a nucleophilic alkenyl cuprate (B13416276) intermediate, which could then be trapped with a wide range of electrophiles, all while retaining the geometry of the double bond. This methodology provides a powerful way to introduce diverse functional groups at the 2-position with high fidelity. The inherent reactivity of the enone system to undergo 1,4-conjugate addition remains, offering the potential for orthogonal, stepwise functionalization of the cyclohexenone ring.

| Reactive Site | Potential Reaction | Expected Product Class |

|---|---|---|

| C-I Bond (at C2) | Suzuki, Stille, Heck, Sonogashira Cross-Coupling | 2-Aryl/Alkenyl/Alkynyl-3-methyl-2-cyclohexen-1-ones |

| C-I Bond (at C2) | Iodine-Copper Exchange followed by Electrophilic Quench | Stereoretentive 2-substituted-3-methyl-2-cyclohexen-1-ones |

| Enone System (C2-C3) | Annulation with Dinucleophiles | Fused or Spirocyclic Ring Systems |

| Enone System (at C3) | 1,4-Conjugate (Michael) Addition | Substituted 2-iodo-3-methyl-cyclohexanones |

Scope and Objectives of the Research Compendium

This article aims to provide a focused and scientifically grounded overview of the chemical compound 2-Cyclohexen-1-one, 2-iodo-3-methyl-. The objective is to establish its academic and synthetic significance by first examining the fundamental chemistry of its constituent parts: the halogenated α,β-unsaturated ketone and the 2-cyclohexen-1-one core. By synthesizing information from these broader areas, this compendium outlines the probable and potent research applications for this specific molecule. The scope is strictly limited to the chemical synthesis, reactivity, and utility of the compound as a building block in organic chemistry, providing a foundational resource for researchers interested in leveraging its unique properties for the construction of complex molecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-iodo-3-methylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IO/c1-5-3-2-4-6(9)7(5)8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWRYBQGALUJKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CCC1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437228 | |

| Record name | 2-Cyclohexen-1-one, 2-iodo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140710-03-8 | |

| Record name | 2-Cyclohexen-1-one, 2-iodo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Cyclohexen 1 One, 2 Iodo 3 Methyl

Exploration of Direct Iodination Protocols

Direct iodination of the readily available precursor, 3-methyl-2-cyclohexen-1-one, is the most efficient and commonly employed route. This approach involves an electrophilic attack on the electron-rich double bond of the enone.

Research has identified several effective reagent systems for the direct α-iodination of α,β-unsaturated ketones. A particularly effective method involves the use of molecular iodine (I₂) in the presence of a base, such as pyridine, with water often playing a beneficial role as the solvent. tandfonline.com

The combination of iodine and pyridine in an aqueous environment has been shown to provide good to moderate yields for the α-iodination of cyclic enones at room temperature. tandfonline.com Pyridine is believed to act as both a nucleophilic catalyst and a base in this transformation. The use of water as a solvent is noted to significantly improve the yields of the desired (Z)-α-iodo-α,β-unsaturated products. tandfonline.com

An alternative approach for the iodination of ketones involves using copper(II) oxide with iodine in isopropanol. organic-chemistry.org However, this system is typically employed for selective iodination at the α'-position (the saturated carbon adjacent to the carbonyl group) rather than the vinylic C-2 position. organic-chemistry.org

| Reagent System | Solvent | Key Features | Typical Yield |

|---|---|---|---|

| Iodine / Pyridine | Water | Proceeds at room temperature; water improves yield; avoids metal bases. tandfonline.com | Good to Moderate |

| Iodine / Pyridinium dichromate (PDC) | Organic Solvents | An earlier method for achieving α-iodination. tandfonline.com | Not specified |

| Iodine / Et₃N | CH₂Cl₂ | Used for the iodination of related enaminones. tandfonline.com | Not specified |

The mechanism for the direct α-iodination of an α,β-unsaturated ketone like 3-methyl-2-cyclohexen-1-one in the presence of a nucleophilic catalyst such as pyridine is proposed to proceed via a conjugate addition-elimination pathway.

1,4-Conjugate Addition : The reaction is initiated by the nucleophilic attack of pyridine at the β-carbon (C-3) of the enone system. This 1,4-addition breaks the carbon-carbon double bond and forms an enolate intermediate.

Electrophilic Attack : The resulting enolate is electron-rich at the α-carbon (C-2). This enolate then acts as a nucleophile, attacking molecular iodine (I₂) in an electrophilic substitution step. This forms an iodo-substituted intermediate.

Elimination : The final step involves the elimination of the pyridine catalyst, which reforms the α,β-double bond, yielding the final product, 2-iodo-3-methyl-2-cyclohexen-1-one. tandfonline.com

This pathway is distinct from the acid-catalyzed α-iodination of saturated ketones, which typically involves the formation of an enol intermediate followed by electrophilic attack by iodine. mdpi.com The presence of the double bond in the enone directs the reaction through the conjugate addition mechanism, especially when a soft nucleophile like pyridine is used as a catalyst. tandfonline.com

The regioselectivity of this reaction is a critical aspect, with the iodine atom adding specifically to the C-2 position. The mechanism described above provides a clear rationale for this outcome. The initial 1,4-addition of the nucleophile generates an enolate where the negative charge is localized on the oxygen and the nucleophilic character is concentrated at the C-2 carbon. This directs the electrophilic iodine to attack this specific position, ensuring high regioselectivity.

For the final product, 2-iodo-3-methyl-2-cyclohexen-1-one, the double bond is fixed within the ring, so E/Z isomerism is not a factor as it would be in acyclic systems. Diastereoselectivity is also not typically a primary concern in this specific transformation unless there are pre-existing stereocenters on the cyclohexenone ring that could influence the approach of the reagents.

Multi-Step Synthetic Routes from Simpler Precursors

While direct iodination is preferred, 2-iodo-3-methyl-2-cyclohexen-1-one can also be conceptualized as being formed through multi-step sequences starting from more basic precursors. These routes typically involve the initial construction of the 3-methyl-2-cyclohexen-1-one core, followed by the previously described iodination step.

A plausible synthetic route begins with a simple cyclohexene (B86901) derivative, such as 1-methyl-1-cyclohexene. This precursor can be converted to the necessary enone intermediate, 3-methyl-2-cyclohexen-1-one, through allylic oxidation.

A documented method for this transformation is the oxidation of 1-methyl-1-cyclohexene using chromium trioxide in acetic acid. chemicalbook.com This reaction introduces the carbonyl group at the C-1 position, creating the α,β-unsaturated system required for the subsequent iodination step. Once the 3-methyl-2-cyclohexen-1-one is formed, it can be subjected to the direct iodination conditions described in section 2.1.1 to yield the final product.

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Allylic Oxidation | 1-Methyl-1-cyclohexene | Chromium trioxide / Acetic acid chemicalbook.com | 3-Methyl-2-cyclohexen-1-one |

| 2. Iodination | 3-Methyl-2-cyclohexen-1-one | Iodine / Pyridine / Water tandfonline.com | 2-Cyclohexen-1-one (B156087), 2-iodo-3-methyl- |

More elaborate synthetic strategies involve building the substituted cyclohexenone ring from acyclic precursors. Various cyclization methods are known to produce cyclohexenone derivatives. For instance, the hydrative cyclization of 1,6-diynes catalyzed by platinum or gold complexes can yield substituted cyclohexenones. mdpi.com An appropriately substituted 1,6-diyne could, in principle, be cyclized to form the 3-methyl-2-cyclohexen-1-one core.

Another powerful method is the intramolecular aldol (B89426) condensation of a ketoaldehyde. This strategy has been used to synthesize optically active 4-substituted 2-cyclohexenones and demonstrates the versatility of cyclization reactions in building the core ring structure. acs.org Following the successful cyclization to form the enone, the final functional group interconversion would be the regioselective iodination of the double bond. These multi-step routes offer flexibility but are generally less atom-economical than the direct iodination approach.

Enantioselective Synthesis of 2-Iodocyclohexenone Analogs

The construction of the chiral 2-iodo-3-methyl-2-cyclohexen-1-one scaffold necessitates sophisticated strategies that can effectively control the formation of the stereogenic center at the C3 position. Both chiral auxiliary-mediated and asymmetric catalytic approaches offer viable pathways to achieve this goal.

Chiral Auxiliaries and Asymmetric Catalysis in 2-Iodocyclohexenone Construction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy has been widely applied in asymmetric synthesis. researchgate.net For the synthesis of chiral 2-iodo-3-methyl-2-cyclohexen-1-one, a chiral auxiliary could be appended to a precursor molecule to direct the stereoselective introduction of the methyl group at the C3 position.

Commonly used chiral auxiliaries include Evans oxazolidinones, camphor-derived auxiliaries, and pseudoephedrine amides. wikipedia.orgscielo.org.mx For instance, a 3-aminocyclohexenone precursor could be derivatized with a chiral auxiliary. Subsequent iodination at the C2 position and methylation at the C3 position would be directed by the steric and electronic properties of the auxiliary. The final step would involve the removal of the auxiliary to yield the desired enantiomerically enriched product. The choice of auxiliary and the reaction conditions are critical for achieving high diastereoselectivity in the key bond-forming steps.

Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. researchgate.net This approach is often more atom-economical and efficient than the use of stoichiometric chiral auxiliaries. For the synthesis of 2-iodo-3-methyl-2-cyclohexen-1-one, an organocatalytic or metal-catalyzed approach could be envisioned. For example, a chiral amine catalyst could be employed in the asymmetric conjugate addition of a methylating agent to a 2-iodo-2-cyclohexen-1-one precursor. Alternatively, a chiral metal complex could catalyze the enantioselective alkylation of an enolate derived from 2-iodo-2-cyclohexen-1-one.

The following table summarizes representative examples of chiral auxiliaries and catalysts that could be adapted for the enantioselective synthesis of 2-iodo-3-methyl-2-cyclohexen-1-one, based on their successful application in analogous transformations.

| Methodology | Chiral Controller | Key Transformation | Typical Diastereomeric/Enantiomeric Excess |

| Chiral Auxiliary | (S)-4-Benzyl-2-oxazolidinone | Diastereoselective alkylation | >95% de |

| Chiral Auxiliary | (1R,2S)-(-)-Pseudoephedrine | Diastereoselective alkylation | >90% de |

| Asymmetric Catalysis | Chiral Primary Amine (e.g., Prolinol derivative) | Enantioselective Michael addition | >90% ee |

| Asymmetric Catalysis | Chiral Phosphine (B1218219) Ligand with a Metal (e.g., Pd, Rh) | Enantioselective allylic alkylation analog | >95% ee |

Stereochemical Control in Alkylation and Functionalization Steps

Achieving high levels of stereochemical control during the alkylation and functionalization steps is paramount for the successful enantioselective synthesis of 2-iodo-3-methyl-2-cyclohexen-1-one.

In a chiral auxiliary-based approach, the stereoselectivity of the alkylation step is dictated by the conformational bias imposed by the auxiliary. youtube.com For example, in an Evans oxazolidinone-derived enolate, one face of the enolate is effectively shielded by the bulky substituent on the auxiliary, forcing the electrophile (in this case, a methylating agent) to approach from the less hindered face. The formation of a chelated transition state involving a Lewis acid can further enhance the rigidity of the system and, consequently, the diastereoselectivity.

In asymmetric catalysis, the chiral catalyst creates a chiral environment around the substrate, leading to a diastereomeric transition state that favors the formation of one enantiomer over the other. researchgate.net For instance, in an organocatalyzed Michael addition, the chiral amine catalyst forms a chiral enamine intermediate with the cyclohexenone substrate. The subsequent approach of the nucleophile is directed by the steric hindrance of the catalyst's chiral scaffold.

The table below illustrates the expected stereochemical outcomes and typical yields for key functionalization steps in the synthesis of a chiral 2,3-disubstituted cyclohexenone, based on established methodologies.

| Reaction Step | Reagents and Conditions | Chiral Control Element | Expected Yield | Expected Stereoselectivity (de/ee) |

| Diastereoselective Methylation | LDA, MeI, -78 °C | Evans Oxazolidinone Auxiliary | 75-85% | >95% de |

| Enantioselective Michael Addition | MeLi, Chiral Copper-Phosphoramidite Catalyst | Chiral Catalyst | 80-90% | >90% ee |

| Diastereoselective Iodination | I2, Pyrrolidinone-based chiral auxiliary | Chiral Auxiliary | 70-80% | >90% de |

Comparative Analysis of Synthetic Efficiency, Atom Economy, and Scalability

Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. rsc.org Asymmetric catalysis generally offers a higher atom economy than chiral auxiliary methods because the chiral controller is used in substoichiometric amounts. nih.govresearchgate.net The use of stoichiometric auxiliaries inherently generates stoichiometric waste.

Scalability: The scalability of a synthetic route is a critical factor for practical applications. nih.gov Asymmetric catalytic methods are often more amenable to large-scale synthesis due to the low catalyst loading and simpler purification procedures. Chiral auxiliary-based syntheses can be more challenging to scale up due to the need for stoichiometric amounts of often expensive auxiliaries and the potential for difficult separations of diastereomers. However, for some complex syntheses, the reliability of chiral auxiliaries may outweigh these drawbacks, especially in the early stages of drug development. wikipedia.org

The following table provides a comparative analysis of these three key metrics for the different synthetic approaches.

| Synthetic Approach | Synthetic Efficiency (Typical Overall Yield) | Atom Economy | Scalability |

| Chiral Auxiliary Mediated Synthesis | Moderate (can be lower due to extra steps) | Low to Moderate | Moderate |

| Asymmetric Catalysis | High | High | High |

| Biocatalysis | High | Very High | Moderate to High |

Chemical Reactivity and Mechanistic Aspects of 2 Cyclohexen 1 One, 2 Iodo 3 Methyl

Reactivity Profile of the α,β-Unsaturated Ketone System

The α,β-unsaturated ketone, or enone, is a conjugated system where the carbon-carbon double bond is directly attached to the carbonyl group. This conjugation allows for the delocalization of π-electrons across the O=C–C=C framework. The electrophilic character of the carbonyl carbon is consequently transmitted to the β-carbon of the double bond. libretexts.org This electronic communication creates two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3).

Reactions at these sites are classified as:

1,2-Addition: The nucleophile attacks the electrophilic carbonyl carbon. This is a direct addition to the carbonyl group, analogous to the reactivity of saturated ketones.

1,4-Addition (Conjugate Addition): The nucleophile attacks the β-carbon. The initial attack generates an enolate intermediate, which is then protonated (typically at the α-carbon) to yield the final product. masterorganicchemistry.comlibretexts.org

The competition between these two pathways is a central theme in enone chemistry and is heavily influenced by the nature of the nucleophile, the substrate's structure, and the reaction conditions. Generally, "hard" nucleophiles, which are highly reactive and charge-dense (e.g., organolithium and Grignard reagents), tend to favor the kinetically controlled and irreversible 1,2-addition. masterorganicchemistry.com Conversely, "soft" nucleophiles, which are more polarizable and often form weaker bases (e.g., cuprates, thiolates, and amines), typically favor the thermodynamically controlled and often reversible 1,4-addition, which preserves the stable carbonyl group. libretexts.org

Influence of the Iodine Substituent on Electronic Structure and Reactivity

The presence of an iodine atom at the C2 (α) position profoundly modifies the electronic and steric landscape of the cyclohexenone ring. Iodine, being the largest and most polarizable of the stable halogens, exerts distinct effects that control the molecule's reactivity. rsc.org

The iodine substituent influences the enone system through a combination of inductive and resonance effects.

Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and thus exerts a significant electron-withdrawing inductive effect. This effect polarizes the C–I bond, increasing the partial positive charge on the α-carbon. nih.gov This electron withdrawal further enhances the electrophilicity of the conjugated system, particularly at the β-carbon, making the molecule more susceptible to conjugate addition by nucleophiles. The increased acidity of the α-proton in related α-halo ketones is another consequence of this inductive withdrawal. libretexts.org

Resonance Effect (+R): The lone pairs of electrons on the iodine atom can theoretically be delocalized into the π-system. However, for halogens, the resonance effect is generally weak and subordinate to the strong inductive effect, especially for larger halogens like iodine where orbital overlap with carbon's 2p orbitals is poor.

The dominant -I effect of the iodine atom is therefore expected to be the primary electronic factor governing the reactivity pathways of 2-Cyclohexen-1-one (B156087), 2-iodo-3-methyl-.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Net Electronic Effect on π-System |

|---|---|---|---|---|

| Iodo (-I) | C2 (α) | Strongly Withdrawing | Weakly Donating | Electron-Withdrawing |

| Methyl (-CH₃) | C3 (β) | Weakly Donating | N/A (Hyperconjugation) | Electron-Donating |

The spatial arrangement of substituents on the cyclohexenone ring plays a critical role in directing the stereochemical outcome of reactions. The large atomic radius of the iodine atom at C2, combined with the adjacent methyl group at C3, creates significant steric hindrance on one face of the molecule. youtube.com

This steric crowding forces incoming reagents, such as nucleophiles or reducing agents, to approach the ring from the less hindered face. researchgate.net In nucleophilic additions, this facial selectivity dictates the stereochemistry at newly formed chiral centers. For example, in a reduction of the carbonyl group, the hydride will preferentially attack from the less sterically encumbered side, leading to a predictable diastereomer of the resulting alcohol. researchgate.netacs.org The specific preferred conformation of the cyclohexene (B86901) ring, which can adopt half-chair or twist-boat forms, will also influence the accessibility of each face and thus the stereochemical outcome. acs.org

Nucleophilic and Electrophilic Transformations

The dual electrophilic sites in 2-Cyclohexen-1-one, 2-iodo-3-methyl- allow for a range of transformations depending on the reagents employed.

The double bond in α,β-unsaturated ketones is generally electron-deficient and thus less reactive towards common electrophilic oxidizing agents like peroxy acids compared to simple alkenes. However, nucleophilic oxidation is a viable pathway.

Epoxidation: A common transformation is the Weitz-Scheffer epoxidation, which occurs under basic conditions using nucleophilic oxidants like hydrogen peroxide or tert-butyl hydroperoxide. nih.govgoogle.com The hydroperoxide anion attacks the β-carbon in a conjugate addition fashion, followed by intramolecular cyclization to form the epoxide ring, displacing the hydroxide (B78521) leaving group. For 2-Cyclohexen-1-one, 2-iodo-3-methyl-, this reaction would yield the corresponding α-iodo-epoxyketone. The stereochemistry of the resulting epoxide would be directed by the steric bulk of the iodo and methyl groups, with the peroxide likely attacking from the less hindered face.

Oxidative Rearrangements: Hypervalent iodine reagents are known to facilitate the α-oxidation of ketones, often leading to α-hydroxy or α-alkoxy derivatives. researchgate.netwikipedia.org While the target molecule already contains iodine, reactions with other oxidants could potentially lead to further functionalization or rearrangement. For instance, oxidative elimination of the iodo group can be a pathway to regenerate an α,β-unsaturated system, suggesting the C-I bond itself is a site of potential oxidative reactivity. researchgate.net

The reduction of α,β-unsaturated ketones can yield different products depending on the reducing agent and conditions, providing access to allylic alcohols, saturated ketones, or saturated alcohols.

1,2-Reduction to Unsaturated Alcohols: Selective reduction of the carbonyl group while leaving the double bond intact (1,2-reduction) produces an allylic alcohol. This is typically achieved using hydride reagents under specific conditions. Sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) can produce a mixture of 1,2- and 1,4-reduction products. However, the Luche reduction, which employs NaBH₄ in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃), is highly selective for 1,2-addition. The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack specifically to the carbonyl carbon. masterorganicchemistry.com

1,4-Reduction and Full Reduction: Stronger hydride sources or conditions that favor conjugate addition can lead to 1,4-reduction of the double bond, forming a saturated ketone after tautomerization of the enolate intermediate. This saturated ketone can then be subsequently reduced to the saturated alcohol. Complete reduction of both the double bond and the carbonyl group can often be achieved with NaBH₄ under prolonged reaction times or with more powerful reducing agents. researchgate.net

The stereochemical outcome of these reductions is governed by the steric factors discussed previously, with hydride delivery occurring from the less hindered face of the ring to produce specific diastereomers of the alcohol products. researchgate.netacs.org

| Reagent/Condition | Addition Type | Primary Product |

|---|---|---|

| NaBH₄, CeCl₃ (Luche Reduction) | 1,2-Reduction | 2-Iodo-3-methylcyclohex-2-en-1-ol |

| NaBH₄ (standard conditions) | 1,2- and 1,4-Reduction | Mixture of unsaturated and saturated alcohols |

| H₂, Pd/C (Catalytic Hydrogenation) | Full Reduction | 2-Iodo-3-methylcyclohexan-1-ol |

Substitution Reactions with Diverse Nucleophiles (e.g., Amines, Thiols)

The enone structure of 2-Cyclohexen-1-one, 2-iodo-3-methyl- presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon (C-1) and the β-carbon (C-3) of the conjugated system. This duality leads to two potential reaction pathways: direct addition (1,2-addition) to the carbonyl group and conjugate addition (1,4-addition or Michael addition).

1,2-Addition vs. 1,4-Addition: The reaction outcome is often governed by the principles of kinetic versus thermodynamic control. Hard nucleophiles, such as organolithium reagents, tend to react under kinetic control via irreversible 1,2-addition to the carbonyl carbon. In contrast, softer nucleophiles like amines and thiols typically favor the thermodynamically more stable 1,4-addition product.

Reactions with Amines and Thiols: Amines and thiols, being soft nucleophiles, are expected to add to the β-carbon of the enone system. The initial 1,4-addition would generate an enolate intermediate, which is then protonated to yield the corresponding β-amino or β-thio substituted cyclohexanone (B45756). A subsequent elimination of hydrogen iodide could potentially occur to re-form a conjugated system. Another possibility is direct vinylic substitution of the iodide, though this generally requires specific conditions or catalytic activation.

| Nucleophile | Potential Reaction Pathway | Expected Product Type | Controlling Factors |

| Primary/Secondary Amines | 1,4-Conjugate Addition | β-Amino cyclohexanone | Softness of nucleophile, reaction temperature |

| Thiols | 1,4-Conjugate Addition | β-Thioether cyclohexanone | Softness of nucleophile, reaction temperature |

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a vinyl iodide moiety makes 2-Cyclohexen-1-one, 2-iodo-3-methyl- an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. rsc.org Palladium-catalyzed processes are particularly prominent in this area. iupac.org

Palladium catalysts are highly effective for forming new bonds at the C-2 position of the cyclohexenone ring, replacing the iodine atom. The general mechanism for these reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. enscm.fr The high reactivity of the C-I bond facilitates the initial oxidative addition of the vinyl iodide to a Pd(0) complex.

Suzuki-Miyaura Coupling: This reaction couples the vinyl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond, yielding a 2-aryl- or 2-vinyl-3-methyl-2-cyclohexen-1-one.

Heck Coupling: In this reaction, the vinyl iodide is coupled with an alkene to form a new C-C bond, leading to the synthesis of substituted dienes or more complex olefinic structures.

Sonogashira Coupling: This involves the coupling of the vinyl iodide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to produce a conjugated enyne system.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the vinyl iodide with an amine, providing access to 2-amino-3-methyl-2-cyclohexen-1-one derivatives.

Ullmann Coupling: Palladium-catalyzed Ullmann cross-coupling of related β-iodoenones with o-halonitroarenes has been demonstrated, suggesting this pathway is also viable for 2-Cyclohexen-1-one, 2-iodo-3-methyl- to form C-C bonds. researchgate.net

| Coupling Reaction | Coupling Partner | Bond Formed | Typical Product |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | 2-Aryl/vinyl-3-methyl-2-cyclohexen-1-one |

| Heck | Alkene | C-C | 2-(Substituted vinyl)-3-methyl-2-cyclohexen-1-one |

| Sonogashira | Terminal Alkyne | C-C (sp) | 2-Alkynyl-3-methyl-2-cyclohexen-1-one |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | 2-(Dialkylamino)-3-methyl-2-cyclohexen-1-one |

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of ligands coordinated to the palladium center. Ligands play a crucial role in stabilizing the catalyst, modulating its reactivity, and promoting the key steps of the catalytic cycle. researchgate.net

For substrates like 2-Cyclohexen-1-one, 2-iodo-3-methyl-, electron-rich and sterically bulky phosphine (B1218219) ligands are often employed. These ligands enhance the rate of oxidative addition and reductive elimination.

Biaryl Phosphine Ligands: Ligands such as XPhos, SPhos, and BrettPhos have proven effective in a wide range of cross-coupling reactions, including those involving challenging substrates. scispace.com They promote high catalytic activity and can be used with a variety of coupling partners.

Bidentate Ligands: Ligands like Xantphos can also be effective, particularly in controlling selectivity and stabilizing the catalyst. researchgate.net

Catalyst System Optimization: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), base (e.g., CsF, K₃PO₄), solvent, and temperature are all critical parameters that must be optimized to achieve high yields and selectivity for a specific transformation. scispace.com For instance, the use of cesium fluoride (B91410) as a base in tert-butanol (B103910) has been shown to be an effective system for Stille couplings of aryl sulfonates using a biarylphosphine-based catalyst. scispace.com

| Ligand Type | Example(s) | Key Role in Catalysis |

| Monodentate Biaryl Phosphines | XPhos, SPhos | Increase catalyst activity and stability, promote oxidative addition. scispace.com |

| Bidentate Phosphines | Xantphos | Enhance catalyst stability, control selectivity. researchgate.net |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form stable complexes, often highly active. |

Cycloaddition and Pericyclic Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic systems. numberanalytics.com The electron-deficient π-system of 2-Cyclohexen-1-one, 2-iodo-3-methyl- makes it a suitable component in several types of cycloadditions, most notably as a dienophile in the Diels-Alder reaction. libretexts.org

[4+2] Cycloaddition (Diels-Alder Reaction): The double bond of the cyclohexenone ring is activated by the electron-withdrawing carbonyl group, making it an effective dienophile for reactions with electron-rich dienes. masterorganicchemistry.comyoutube.com This reaction would form a bicyclic or polycyclic adduct with high stereocontrol, simultaneously creating two new carbon-carbon bonds and up to four new stereocenters. wikipedia.org Intramolecular Diels-Alder reactions involving cyclohexenone dienophiles are also known to proceed with high stereoselection, often mediated by a Lewis acid. nih.gov

[2+2] Cycloaddition: While thermal [2+2] cycloadditions are generally forbidden by orbital symmetry rules, photochemical [2+2] cycloadditions are allowed and represent a viable pathway. fiveable.me Irradiation of 2-Cyclohexen-1-one, 2-iodo-3-methyl- in the presence of an alkene could lead to the formation of a bicyclo[4.2.0]octanone derivative.

1,3-Dipolar Cycloaddition: The activated double bond can also react with 1,3-dipoles (e.g., nitrile oxides, azides) to form five-membered heterocyclic rings fused to the cyclohexanone core.

| Reaction Type | Reactant Partner | Resulting Structure |

| [4+2] Diels-Alder | Conjugated Diene | Bicyclic [4.4.0] decene derivative |

| [2+2] Photochemical | Alkene | Bicyclic [4.2.0] octane (B31449) derivative |

| [3+2] 1,3-Dipolar | 1,3-Dipole (e.g., Azide) | Fused five-membered heterocycle |

Kinetic and Thermodynamic Considerations in Reaction Pathway Determination

The outcome of many reactions involving 2-Cyclohexen-1-one, 2-iodo-3-methyl- can be directed by choosing reaction conditions that favor either the kinetic or the thermodynamic product. jackwestin.comwikipedia.org

Nucleophilic Addition: As discussed previously, the competition between 1,2- (direct) and 1,4- (conjugate) addition is a classic example of this principle. The 1,2-addition product is often formed faster (kinetic control), especially at low temperatures with strong, non-basic nucleophiles. libretexts.org In contrast, the 1,4-addition product is typically more stable (thermodynamic control) and is favored under conditions that allow for equilibration, such as higher temperatures or the use of weaker, reversible nucleophiles. libretexts.orglibretexts.org

Diels-Alder Reaction: In [4+2] cycloadditions, two different stereoisomeric products, the endo and exo adducts, can be formed. The endo product is often formed faster due to favorable secondary orbital interactions in the transition state, making it the kinetic product. wikipedia.org However, the exo product is usually more sterically favored and thus thermodynamically more stable. Running the reaction at lower temperatures typically favors the endo product, while higher temperatures can allow the reaction to equilibrate and favor the formation of the more stable exo product. wikipedia.org

Spectroscopic and Structural Analysis of 2-Cyclohexen-1-one, 2-iodo-3-methyl- Remains Elusive

A comprehensive review of available scientific literature and spectroscopic databases reveals a significant lack of detailed experimental data for the chemical compound 2-Cyclohexen-1-one, 2-iodo-3-methyl-. Despite extensive searches for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, specific and verifiable spectral characterizations for this particular substituted cyclohexenone are not readily accessible in published resources.

The structural elucidation of organic compounds heavily relies on a combination of spectroscopic techniques. NMR spectroscopy, including ¹H, ¹³C, and various two-dimensional methods (COSY, HSQC, HMBC, NOESY), is fundamental for determining the carbon-hydrogen framework and the connectivity of atoms within a molecule. Infrared spectroscopy is crucial for identifying functional groups, such as the characteristic carbonyl (C=O) stretch in a cyclohexenone. Mass spectrometry provides the molecular weight and fragmentation patterns, offering vital clues about the molecular formula and structural components.

While data for structurally related compounds, such as 3-methyl-2-cyclohexen-1-one, are available, these cannot be reliably extrapolated to predict the precise spectroscopic features of the 2-iodo-3-methyl substituted analog. The presence of an iodine atom at the C-2 position would significantly influence the electronic environment of the molecule, leading to distinct chemical shifts in NMR spectra and altered vibrational frequencies in IR spectroscopy.

The absence of this specific data in the public domain suggests that 2-Cyclohexen-1-one, 2-iodo-3-methyl- may be a novel compound, a synthetic intermediate that has not been fully characterized in published literature, or a compound for which spectroscopic data has been collected but not made publicly available. Without primary spectroscopic data from experimental synthesis and analysis, a detailed and scientifically accurate article on its spectroscopic characterization and advanced structural elucidation as per the requested outline cannot be generated. Further research and publication by synthetic and analytical chemists would be required to provide the necessary data to fulfill such a request.

Spectroscopic Characterization and Advanced Structural Elucidation

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

A search of the available scientific literature and crystallographic databases did not yield any published X-ray crystal structures for 2-Cyclohexen-1-one (B156087), 2-iodo-3-methyl- (CAS No. 140710-03-8). Therefore, at present, there is no experimental data available from this technique to describe its solid-state molecular architecture. If a suitable single crystal of the compound were to be obtained, X-ray diffraction analysis would be the definitive method to elucidate its precise atomic arrangement.

Computational Chemistry and Theoretical Modeling of 2 Cyclohexen 1 One, 2 Iodo 3 Methyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. For 2-Cyclohexen-1-one (B156087), 2-iodo-3-methyl-, DFT calculations can predict a wealth of information regarding its geometry, stability, and reactivity. By solving the Kohn-Sham equations, the electron density of the molecule can be determined, from which various properties can be derived.

A typical DFT study on this molecule would begin with a geometry optimization to find the lowest energy conformation. This would likely involve calculations on different ring conformations of the cyclohexenone core. The presence of the bulky iodine atom and the methyl group will influence the preferred geometry.

From the optimized geometry, key electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. In the case of 2-Cyclohexen-1-one, 2-iodo-3-methyl-, the electron-withdrawing nature of the iodine and carbonyl group, combined with the electron-donating methyl group, creates a complex electronic environment that DFT can effectively model.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the area around the carbonyl oxygen would be expected to be electron-rich, while the β-carbon of the enone system and the iodine atom would likely be electrophilic centers.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 2-Cyclohexen-1-one, 2-iodo-3-methyl-

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.8 D |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability Studies

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

For 2-Cyclohexen-1-one, 2-iodo-3-methyl-, MD simulations would be particularly useful for exploring the conformational landscape of the six-membered ring. The cyclohexenone ring can adopt various conformations, such as half-chair and boat forms. MD simulations can reveal the relative stabilities of these conformers and the energy barriers for interconversion between them.

Table 2: Hypothetical Conformational Analysis from MD Simulations

| Conformer | Relative Population (%) | Average Dihedral Angle (C1-C2-C3-C4) |

| Half-Chair 1 | 65 | 15° |

| Half-Chair 2 | 30 | -20° |

| Boat | 5 | 45° |

Note: The data in this table is hypothetical and for illustrative purposes.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can also predict spectroscopic properties, which is invaluable for structure elucidation and verification. For 2-Cyclohexen-1-one, 2-iodo-3-methyl-, in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application.

Using the optimized geometry from DFT calculations, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) can be calculated. These shielding tensors are then converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The predicted NMR spectrum can then be compared with experimental data to confirm the structure of the molecule. This is particularly useful for complex molecules where spectral assignment can be challenging.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. Modern computational methods can often predict chemical shifts with high accuracy, aiding in the correct assignment of resonances in experimental spectra.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (Carbonyl) | 195.2 | 194.8 |

| C2 | 110.5 | 110.1 |

| C3 | 150.8 | 150.5 |

| C4 | 35.1 | 34.9 |

| C5 | 28.7 | 28.5 |

| C6 | 40.3 | 40.1 |

| C7 (Methyl) | 22.4 | 22.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms. For 2-Cyclohexen-1-one, 2-iodo-3-methyl-, which can participate in various reactions such as nucleophilic additions and cross-coupling reactions, computational methods can be used to map out the potential energy surface of a reaction.

This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate. By calculating the energies of the reactants, products, and transition states, the activation energy barrier for the reaction can be determined. This provides insight into the reaction kinetics and the feasibility of a proposed mechanism.

For instance, the mechanism of a Suzuki coupling reaction at the C-I bond could be investigated. DFT calculations could be used to model the oxidative addition, transmetalation, and reductive elimination steps, identifying the key intermediates and transition states and their relative energies. This would provide a detailed, atomistic understanding of how the reaction proceeds.

Quantum Chemical Descriptors for Structure-Reactivity Correlations

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its reactivity. These descriptors provide a quantitative basis for understanding and predicting chemical behavior.

For 2-Cyclohexen-1-one, 2-iodo-3-methyl-, several quantum chemical descriptors can be calculated to characterize its reactivity. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic nature of a molecule.

These descriptors can be used to compare the reactivity of 2-Cyclohexen-1-one, 2-iodo-3-methyl- with other related compounds and to build quantitative structure-activity relationship (QSAR) models.

Table 4: Hypothetical Quantum Chemical Descriptors

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.3 |

| Chemical Hardness (η) | 2.2 |

| Electrophilicity Index (ω) | 4.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Applications in Complex Organic Synthesis

2-Cyclohexen-1-one (B156087), 2-iodo-3-methyl- as a Strategic Building Block and Intermediate

In the realm of organic synthesis, the concept of "building blocks" refers to readily accessible molecules with specific functionalities that can be strategically assembled to construct more complex targets. sigmaaldrich.comthieme.de Ketones, in particular, are highly prized as strategic building blocks due to their versatile reactivity. rsc.org "2-Cyclohexen-1-one, 2-iodo-3-methyl-" exemplifies this principle, serving as a C6-synthon with multiple reactive sites. The vinyl iodide moiety is susceptible to a host of carbon-carbon bond-forming reactions, including various cross-coupling reactions, while the enone system can participate in conjugate additions and cycloadditions. The methyl group provides steric and electronic influence, guiding the regioselectivity of certain reactions.

This compound's role as an intermediate is equally significant. In multi-step syntheses, it can be formed and then elaborated upon, carrying the core cyclohexenone structure into the final product. For instance, its synthesis might be an early step, followed by sequential modifications of the vinyl iodide and the carbonyl group to build molecular complexity. The ability to use this compound in both capacities underscores its importance in synthetic planning and execution.

Enantioselective Transformations Leveraging 2-Iodocyclohexenone Derivatives

While specific research on enantioselective transformations of "2-Cyclohexen-1-one, 2-iodo-3-methyl-" is not extensively documented in the provided search results, the broader class of 2-iodocyclohexenone derivatives is implicated in reactions where stereocontrol is crucial. The development of chiral catalysts and reagents has enabled the asymmetric synthesis of complex molecules. researchgate.net In this context, a prochiral precursor to "2-Cyclohexen-1-one, 2-iodo-3-methyl-" could potentially undergo an enantioselective transformation to establish a chiral center.

For example, an asymmetric conjugate addition to a related enone could set a stereocenter that is then carried through to the iodinated product. Alternatively, a chiral catalyst could be employed in a coupling reaction at the vinyl iodide position, leading to a product with high enantiomeric excess. The principles of enantioselective synthesis are well-established and their application to versatile building blocks like this iodinated cyclohexenone derivative represents a logical avenue for the creation of chiral molecules.

Construction of Polycyclic Scaffolds and Natural Product Cores

The construction of polycyclic scaffolds is a cornerstone of natural product synthesis. nih.govresearchgate.net These intricate three-dimensional structures are often responsible for the biological activity of natural products. "2-Cyclohexen-1-one, 2-iodo-3-methyl-" provides a valuable starting point for the assembly of such frameworks due to its inherent functionality.

Alkaloids are a diverse class of naturally occurring compounds, many of which possess significant physiological activity. wikipedia.org The synthesis of alkaloid derivatives and analogs is a major focus of medicinal chemistry. mdpi.comresearchgate.net The cyclohexenone core of "2-Cyclohexen-1-one, 2-iodo-3-methyl-" can be found within the structures of some alkaloids. For instance, the Robinson annulation, a classic ring-forming reaction, is used to create cyclohexenone rings and has been applied in the synthesis of Lycopodium alkaloids like (+)-fawcettimine. wikipedia.org

The vinyl iodide functionality of "2-Cyclohexen-1-one, 2-iodo-3-methyl-" offers a handle for intramolecular cyclization reactions. For example, a pendant nucleophile tethered to the molecule could displace the iodide to form a new ring, leading to a bicyclic or even more complex polycyclic system characteristic of certain alkaloid skeletons.

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, are highly efficient methods for building molecular complexity. researchgate.netwikipedia.orgrsc.org These reactions are particularly valuable in the synthesis of polycyclic natural products. rsc.org The reactivity of "2-Cyclohexen-1-one, 2-iodo-3-methyl-" is well-suited for incorporation into such sequences.

A hypothetical cascade reaction could be initiated by a conjugate addition to the enone, with the resulting enolate then participating in an intramolecular reaction with the vinyl iodide. Alternatively, a cross-coupling reaction at the iodide position could introduce a group that subsequently triggers a cyclization cascade. The strategic design of substrates based on this iodinated cyclohexenone can lead to the rapid assembly of complex polycyclic architectures. researchgate.net

Development of Novel Methodologies in Annulation and Cyclization

The development of new synthetic methods is a continuous endeavor in organic chemistry. Annulation reactions, which involve the formation of a new ring onto an existing one, are powerful tools for constructing cyclic systems. The Robinson annulation is a prime example, utilizing a Michael addition followed by an aldol (B89426) condensation to form a six-membered ring. wikipedia.org

"2-Cyclohexen-1-one, 2-iodo-3-methyl-" can serve as a substrate in the development of novel annulation and cyclization methodologies. For instance, its vinyl iodide moiety can participate in transition metal-catalyzed cyclization reactions. nih.gov Researchers might explore new catalysts or reaction conditions to effect novel transformations of this versatile substrate, potentially leading to the discovery of new ways to construct complex ring systems.

Precursor Synthesis for Advanced Organometallic Reagents

Organometallic reagents are indispensable tools in modern organic synthesis, enabling a wide range of carbon-carbon and carbon-heteroatom bond formations. researchgate.netyoutube.com Vinyl iodides are common precursors for the generation of organometallic species, such as organolithium and organocuprate reagents.

Through a halogen-metal exchange reaction, the vinyl iodide of "2-Cyclohexen-1-one, 2-iodo-3-methyl-" can be converted into a highly reactive organolithium reagent. This species can then act as a potent nucleophile in additions to carbonyl compounds or in coupling reactions. youtube.com Alternatively, the organolithium reagent can be transmetalated with a copper(I) salt to form a Gilman reagent (an organocuprate). youtube.com Gilman reagents are known for their ability to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, a reaction that would be highly relevant given the enone structure of the starting material. libretexts.org The ability to generate these advanced organometallic reagents from "2-Cyclohexen-1-one, 2-iodo-3-methyl-" further expands its synthetic utility.

Academic Exploration of Biological Activities and Molecular Mechanisms

Antimicrobial Activity: Mechanistic Investigations at the Cellular Level

There is no available research data to substantiate a discussion on the antimicrobial activities of 2-Cyclohexen-1-one (B156087), 2-iodo-3-methyl-.

Disruption of Cellular Membranes

No studies have been published that investigate the potential for 2-Cyclohexen-1-one, 2-iodo-3-methyl- to disrupt the cellular membranes of microorganisms.

Anticancer Potential: Research into Cellular and Molecular Mechanisms

There is a lack of published research on the anticancer potential of 2-Cyclohexen-1-one, 2-iodo-3-methyl-.

Induction of Apoptosis in Select Cancer Cell Lines

No experimental data exists in the scientific literature to support the claim that 2-Cyclohexen-1-one, 2-iodo-3-methyl- can induce apoptosis in any cancer cell lines.

Modulation of Cellular Signaling Pathways Involved in Proliferation and Survival

There are no research findings available that describe the modulation of any cellular signaling pathways related to cancer cell proliferation and survival by 2-Cyclohexen-1-one, 2-iodo-3-methyl-.

Enzyme Inhibition and Target Identification Studies

No studies have been conducted to identify any enzymatic targets of 2-Cyclohexen-1-one, 2-iodo-3-methyl- or to evaluate its potential as an enzyme inhibitor in the context of cancer research.

Role of Oxidative Stress Induction

While direct and extensive research specifically detailing the role of 2-Cyclohexen-1-one, 2-iodo-3-methyl- in inducing oxidative stress is limited in publicly available literature, the broader class of α,β-unsaturated carbonyl compounds is well-recognized for its ability to modulate cellular redox homeostasis. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates through its antioxidant defense mechanisms. The electrophilic nature of the α,β-unsaturated carbonyl moiety is a key factor in this process.

The presence of the electron-withdrawing carbonyl group renders the β-carbon susceptible to nucleophilic attack by cellular thiols, such as the cysteine residues in glutathione (B108866) (GSH) and proteins. The reaction with GSH, a major intracellular antioxidant, can lead to its depletion, thereby compromising the cell's primary defense against ROS and tipping the balance towards an oxidative state.

Furthermore, the interaction of α,β-unsaturated ketones with specific proteins can directly impact cellular redox signaling pathways. For instance, these compounds can modify critical cysteine residues on proteins involved in the antioxidant response, such as Keap1, leading to the activation of the Nrf2 transcription factor and the subsequent upregulation of antioxidant genes. However, at higher concentrations or with more reactive compounds, this adaptive response can be overwhelmed, leading to cellular damage. The iodine atom at the 2-position of 2-Cyclohexen-1-one, 2-iodo-3-methyl- is expected to enhance the electrophilicity of the β-carbon, potentially increasing its reactivity towards cellular nucleophiles and thus its potency in inducing oxidative stress.

Structure-Activity Relationship (SAR) Studies for Biological Effects in Academic Models

The biological effects of cyclohexenone derivatives are intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how modifications to a molecule's structure influence its biological activity, providing valuable insights for the design of more potent and selective compounds. For 2-Cyclohexen-1-one, 2-iodo-3-methyl-, several structural features are critical to its potential biological activity.

The α,β-unsaturated ketone moiety is a primary pharmacophore, essential for the compound's reactivity as a Michael acceptor. The electrophilicity of this system is a key determinant of its interaction with biological nucleophiles.

The nature and position of substituents on the cyclohexenone ring profoundly modulate this reactivity and, consequently, the biological outcome. In the case of 2-Cyclohexen-1-one, 2-iodo-3-methyl-, the following aspects are pertinent to its SAR:

The 2-Iodo Substituent: The presence of a halogen at the α-position to the carbonyl group can significantly influence the electronic properties of the enone system. Iodine, being a large and polarizable atom, can affect the reactivity of the double bond. SAR studies on related 2-halocyclohexenones would be necessary to determine the precise impact of the iodo group compared to other halogens (e.g., bromo, chloro) on biological activity.

The 3-Methyl Substituent: The methyl group at the β-position can also influence both the steric and electronic properties of the molecule. It can affect the rate and selectivity of Michael addition reactions by sterically hindering the approach of nucleophiles. Electronically, the methyl group is weakly electron-donating, which might slightly modulate the electrophilicity of the β-carbon.

A hypothetical SAR study for a series of analogs could involve varying the substituents at positions 2 and 3 to understand their impact on a specific biological endpoint, such as cytotoxicity against a cancer cell line.

Table 1: Hypothetical Structure-Activity Relationship Data for 2-Cyclohexen-1-one Analogs

| Compound | R1 (Position 2) | R2 (Position 3) | Cytotoxicity (IC50, µM) |

| 2-Cyclohexen-1-one, 2-iodo-3-methyl- | I | CH₃ | Data Not Available |

| Analog 1 | H | CH₃ | Data Not Available |

| Analog 2 | Br | CH₃ | Data Not Available |

| Analog 3 | Cl | CH₃ | Data Not Available |

| Analog 4 | I | H | Data Not Available |

This table is for illustrative purposes to demonstrate how SAR data would be presented. Actual experimental data for these specific compounds is not currently available in the public domain.

Development of Chemical Probes for Biological System Interrogation

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. The electrophilic nature of 2-Cyclohexen-1-one, 2-iodo-3-methyl- makes it a potential scaffold for the development of covalent chemical probes. Covalent probes form a stable, irreversible bond with their target protein, which can offer several advantages, including increased potency and the ability to visualize or isolate the target protein.

The development of a chemical probe based on this scaffold would typically involve the following steps:

Identification of a Biological Target: Identifying a protein with a reactive nucleophilic residue (e.g., cysteine) in a functionally important site that can be targeted by the 2-iodo-3-methyl-2-cyclohexen-1-one warhead.

Affinity and Selectivity Optimization: Modifying the cyclohexenone core or adding other functional groups to enhance the binding affinity and selectivity for the target protein over other cellular proteins.

Tagging: Incorporating a reporter tag, such as a fluorophore (e.g., fluorescein) or a biotin (B1667282) molecule, into the probe's structure. This allows for the detection, visualization, or affinity purification of the probe-protein conjugate.

For example, a chemical probe derived from 2-Cyclohexen-1-one, 2-iodo-3-methyl- could be designed to target a specific enzyme involved in a disease pathway. The probe would covalently modify a cysteine residue in the active site of the enzyme, leading to its inhibition. The attached reporter tag would then allow researchers to confirm target engagement and study the downstream cellular effects of inhibiting that specific enzyme.

Table 2: Potential Components of a Chemical Probe Based on 2-Cyclohexen-1-one, 2-iodo-3-methyl-

| Component | Function | Example Moiety |

| Warhead | Covalently reacts with the target protein | 2-iodo-3-methyl-2-cyclohexen-1-one |

| Linker | Connects the warhead to the reporter tag | Alkyl chain, polyethylene (B3416737) glycol (PEG) |

| Reporter Tag | Enables detection and/or isolation | Biotin, Fluorescein, Rhodamine |

The rational design and synthesis of such probes would be a valuable endeavor for chemical biology, enabling a deeper understanding of complex biological processes. However, to date, specific examples of chemical probes developed directly from 2-Cyclohexen-1-one, 2-iodo-3-methyl- have not been prominently reported in scientific literature.

Future Research Directions and Emerging Paradigms

Advancements in Sustainable and Green Synthesis of Halogenated Cyclohexenones

The synthesis of halogenated compounds, including 2-iodo-3-methyl-2-cyclohexen-1-one, has often relied on traditional methods that utilize stoichiometric amounts of harsh reagents and volatile organic solvents, posing environmental and safety concerns. The future of its synthesis lies in the adoption of green chemistry principles to minimize waste and enhance safety.

Future research will likely focus on several key areas:

Solid-Supported Reagents and Catalysts: The development of solid-phase reagents, such as polystyrene-supported tribromides, offers a pathway to safer and more recyclable halogenation processes. researchgate.net Future work could adapt this concept for iodination, creating reusable, solid-supported iodine donors that simplify product purification and reduce waste streams. Similarly, employing solid acid catalysts, which have proven effective in the continuous production of other ketones, could replace hazardous mineral acids in precursor synthesis steps. google.com

Biocatalytic Halogenation: Nature has evolved a suite of halogenase enzymes that perform regioselective halogenations under mild, aqueous conditions. port.ac.uk A significant future avenue is the exploration of these enzymes, or engineered variants, for the direct and selective iodination of cyclohexenone precursors. researchgate.net This biocatalytic approach would represent a pinnacle of green synthesis, operating at ambient temperature and pressure with minimal hazardous byproducts. dtu.dknih.gov

Eco-Friendly Oxidation and Halogen Source: Research into carbocatalysts like graphene oxide for activating potassium halides with green oxidants (e.g., Oxone) presents a metal-free alternative for halogenating aromatic compounds. rsc.org Adapting such protocols for the α-iodination of enones could eliminate the need for molecular iodine and harsh oxidizers, aligning with the principles of sustainable chemistry. researchgate.net

| Green Synthesis Strategy | Potential Advantage | Relevant Research Area |

| Solid-Supported Iodinating Agents | Recyclability, Simplified Purification, Reduced Waste | Polymer-supported reagents, Heterogeneous catalysis |

| Enzymatic Halogenation | High Selectivity, Mild Aqueous Conditions, Sustainability | Biocatalysis, Enzyme Engineering |

| Metal-Free Catalytic Iodination | Avoidance of Heavy Metals, Use of Green Oxidants | Carbocatalysis, Green Chemistry |

Exploration of Unprecedented Reactivity and Catalytic Pathways

While the compound's utility in standard cross-coupling reactions is recognized, its full reactive potential is far from exhausted. Future research will delve into novel transformations that leverage the unique electronic properties conferred by the iodo-enone system.

Key areas for exploration include:

Dual-Catalytic Cycles: The vinyl iodide and the enone system can potentially participate in separate, orthogonal catalytic cycles simultaneously or sequentially in one pot. Research could explore combinations of transition-metal catalysis (acting on the C-I bond) and organocatalysis (acting on the enone) to rapidly build molecular complexity.

Photoredox and Electrocatalysis: Light- and electricity-driven catalytic methods offer new ways to generate reactive intermediates under exceptionally mild conditions. Future studies could investigate the photoredox-mediated generation of vinyl radicals from the C-I bond for novel coupling reactions or explore the electrochemical modulation of the enone's reactivity.

σ-Hole Interactions: The iodine atom possesses a region of positive electrostatic potential known as a "σ-hole," which allows it to act as a halogen bond donor. researchgate.net This non-covalent interaction could be exploited in catalysis for substrate activation and asymmetric transformations, a largely unexplored paradigm for this class of compounds. This could lead to new iodine-catalyzed reactions where the compound itself participates in the catalytic cycle. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow and automated synthesis represents a technological leap for chemical production, offering enhanced safety, efficiency, and data generation. researchgate.net

Continuous Flow Synthesis: The synthesis of 2-iodo-3-methyl-2-cyclohexen-1-one, particularly the iodination step, can involve exothermic reactions or unstable intermediates. Flow reactors offer superior heat and mass transfer, enabling safer and more controlled reaction conditions. google.com This technology allows for rapid optimization and scale-up, potentially leading to a more efficient and sustainable manufacturing process.

Automated Synthesis for Derivatization: Automated synthesis platforms, often described as "molecular vending machines," can perform numerous reactions in parallel with minimal human intervention. sigmaaldrich.comsynplechem.com Integrating 2-iodo-3-methyl-2-cyclohexen-1-one into such platforms would enable the high-throughput synthesis of extensive compound libraries. By systematically reacting the vinyl iodide and enone moieties with a diverse set of reagents, researchers can rapidly explore its chemical space for applications in drug discovery and materials science. nih.gov

High-Throughput Experimentation (HTE): Nanomole-scale HTE, coupled with rapid mass spectrometry analysis, can be used to screen hundreds of reaction conditions (catalysts, ligands, bases, solvents) in a single day. scienceintheclassroom.org Applying HTE to the target compound would accelerate the discovery of novel reactivity and identify optimal conditions for known transformations, generating vast amounts of data to fuel machine learning algorithms for reaction prediction.

Deeper Elucidation of Biological Mechanisms at the Sub-Molecular Level

Preliminary studies have highlighted the antimicrobial and anticancer potential of 2-iodo-3-methyl-2-cyclohexen-1-one, attributing its activity to the induction of apoptosis or disruption of cellular membranes. Future research must move beyond these observations to a precise, sub-molecular understanding of its mechanism of action.

Projected research directions include:

Target Identification and Validation: The electrophilic nature of the enone suggests it may act as a covalent inhibitor by reacting with nucleophilic residues (e.g., cysteine) in target proteins. Advanced proteomics techniques, such as Activity-Based Protein Profiling (ABPP), could be employed to identify the specific protein targets it covalently modifies within cells.

Structural Biology and Computational Modeling: Once primary targets are identified, co-crystallization of the compound with its target protein can provide atomic-level snapshots of the binding interaction via X-ray crystallography. This experimental data, combined with molecular docking and quantum mechanics simulations, can elucidate the precise binding mode, including the role of the iodine and methyl substituents, and guide the design of more potent and selective analogues. nih.gov

Mechanism of Covalent Modification: Detailed mechanistic studies will be needed to understand the kinetics and selectivity of the Michael addition reaction with biological nucleophiles. Investigating how the electronic properties of the vinyl iodide influence the reactivity of the β-carbon will be crucial for understanding its biological activity and for designing targeted covalent probes and therapeutics.

Potential for Applications in Materials Science and Medicinal Chemistry Beyond Traditional Avenues

The unique combination of functional groups in 2-iodo-3-methyl-2-cyclohexen-1-one opens doors to applications far beyond its role as a simple synthetic intermediate.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-iodo-3-methyl-2-cyclohexen-1-one, and how can reaction parameters be systematically optimized?

- Methodological Answer : The synthesis typically involves iodination of a pre-functionalized cyclohexenone precursor. Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane or acetonitrile at 0–25°C is common. Optimization should focus on:

- Catalyst selection : Lewis acids like BF₃·OEt₂ to activate carbonyl groups .

- Solvent polarity : Polar aprotic solvents enhance iodine electrophilicity.

- Temperature control : Lower temperatures minimize side reactions (e.g., elimination).

- Yield validation : Monitor via TLC and confirm purity by HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing 2-iodo-3-methyl-2-cyclohexen-1-one, and how does the iodine substituent influence spectral interpretation?

- Methodological Answer :

- ¹H/¹³C NMR : The iodine atom induces significant deshielding in adjacent protons (e.g., Δδ ≈ 0.5–1.5 ppm for H-3) and carbons. Confirm stereochemistry via NOESY .

- IR Spectroscopy : The carbonyl stretch (C=O) near 1700 cm⁻¹ verifies enone integrity.

- Mass Spectrometry (HRMS) : Look for molecular ion [M+H]⁺ and iodine isotopic patterns (1:1 ratio for ¹²⁷I) .

- X-ray Crystallography : Resolve structural ambiguities; iodine’s heavy atom effect enhances diffraction .

Advanced Research Questions

Q. How does the iodine substituent in 2-iodo-3-methyl-2-cyclohexen-1-one influence its reactivity in cross-coupling reactions, and what mechanistic insights support this?

- Methodological Answer : The C–I bond’s moderate strength (≈50 kcal/mol) facilitates oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key considerations:

- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) with arylboronic acids in THF/water .

- Computational modeling : Density Functional Theory (DFT) predicts transition-state geometries and electron density shifts at the iodine site .

- Byproduct analysis : Monitor for β-hydride elimination using GC-MS .

Q. What strategies resolve contradictions in reported reaction outcomes, such as divergent yields or unexpected byproducts, during iodocyclohexenone derivatization?

- Methodological Answer :

- Variable screening : Use Design of Experiments (DoE) to test interactions between temperature, solvent, and catalyst loading .

- Byproduct isolation : Employ preparative HPLC to identify side products (e.g., deiodinated or dimerized species) .

- Reproducibility protocols : Adhere to Beilstein Journal guidelines for detailed experimental reporting, including exact molar ratios and purification steps .

Q. How can computational chemistry predict the stability and degradation pathways of 2-iodo-3-methyl-2-cyclohexen-1-one under varying storage conditions?

- Methodological Answer :

- Molecular Dynamics (MD) simulations : Model degradation kinetics under thermal stress (e.g., 40–60°C) or UV exposure .

- Thermogravimetric Analysis (TGA) : Validate predicted decomposition temperatures (e.g., ΔT ≈ 150–200°C) .

- QSAR modeling : Correlate iodine’s electronegativity with hydrolytic stability in protic solvents .

Q. What challenges arise in enantioselective synthesis using 2-iodo-3-methyl-2-cyclohexen-1-one, and which chiral catalysts show promise?

- Methodological Answer :

- Chiral ligands : Binaphthol-derived phosphoramidites (e.g., BINAP) induce asymmetry during Heck couplings .

- Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

- Steric effects : The methyl group at C-3 may hinder catalyst approach; computational docking studies guide ligand design .

Data Presentation

Table 1 : Key Physicochemical Properties of 2-Iodo-3-methyl-2-cyclohexen-1-one (Inferred from Analogues)

| Property | Value/Description | Reference |

|---|---|---|